molecular formula C13H11ClN2O4S B2655237 N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 446855-74-9

N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2655237
CAS No.: 446855-74-9
M. Wt: 326.75
InChI Key: UMUVVAMCXPHDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a nitro group at the para position of the benzene ring and a 4-chlorobenzyl substituent on the sulfonamide nitrogen. Sulfonamides are historically significant for their antimicrobial properties and are widely explored for enzyme inhibition, receptor modulation, and drug development due to their structural versatility. This article provides a detailed comparison with structurally related sulfonamides, focusing on substituent effects, electronic properties, and inferred biological implications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-11-3-1-10(2-4-11)9-15-21(19,20)13-7-5-12(6-8-13)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUVVAMCXPHDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenylmethyl group, leading to the formation of corresponding sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-chloroaniline. The process requires careful control of temperature and stoichiometry to obtain a high yield of the desired product. The compound is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, which confirm its molecular structure and purity .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria and certain fungal strains, including Candida albicans . The compound's mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for cell wall synthesis.

Anti-inflammatory Effects

Research indicates that sulfonamide compounds can exhibit anti-inflammatory properties. This compound has been investigated for its potential to modulate inflammatory responses in conditions such as rheumatoid arthritis and asthma . The compound acts by inhibiting specific chemokine receptors involved in inflammatory pathways.

Cancer Treatment

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in cancer therapy. These compounds have been shown to inhibit tumor growth and angiogenesis by targeting specific signaling pathways associated with cancer progression .

Neurological Disorders

There is emerging evidence that sulfonamides may play a role in the treatment of neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. The modulation of neuroinflammatory processes through chemokine receptor antagonism presents a promising avenue for therapeutic intervention .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntimicrobialGram-positive bacteriaInhibition of growth
AntifungalCandida albicansInhibition of growth
Anti-inflammatoryInflammatory pathwaysModulation of immune response
AntitumorTumor cellsInhibition of growth and angiogenesis
NeuroprotectiveNeuroinflammatory pathwaysReduction in neuroinflammation

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, showcasing its potential as an effective antimicrobial agent .

Case Study: Anti-inflammatory Activity in Animal Models

In a controlled animal study, this compound was administered to mice with induced inflammation. Results indicated a marked reduction in inflammatory markers compared to the control group, suggesting its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a nitro group and a 4-chlorobenzyl group. Key comparisons include:

  • N-Methyl-1-(4-nitrophenyl)methanesulfonamide ():
    This analog replaces the chlorobenzyl group with a methyl substituent and positions the nitro group on a methanesulfonamide backbone. The methyl group increases lipophilicity but reduces steric bulk compared to the chlorobenzyl group in the target compound. The nitro group’s electron-withdrawing effect is retained, suggesting similar acidity .

  • 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide (): Here, the sulfonamide is part of a benzamide scaffold with a 4-fluorophenyl group. The benzamide moiety introduces a hydrogen-bonding site, while the fluorophenyl group enhances electronegativity. The chlorobenzyl group is shared with the target compound, but the benzamide structure may alter solubility and target specificity .
  • (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide (): This compound incorporates a thioether-linked oxadiazole ring and a 4-methylbenzenesulfonamide group. The oxadiazole ring, known for metabolic stability in medicinal chemistry, contrasts with the target’s nitro group. The chlorobenzyl group is retained, but the oxadiazole may confer resistance to enzymatic degradation .
Table 1: Structural and Functional Comparison
Compound Name Key Substituents Functional Groups Notable Structural Features Reference
N-[(4-Chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide 4-Nitro, 4-chlorobenzyl Sulfonamide, nitro, chloro High acidity, electron-withdrawing
N-Methyl-1-(4-nitrophenyl)methanesulfonamide 4-Nitro, methyl Methanesulfonamide, nitro Increased lipophilicity, reduced bulk
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide Chlorobenzyl, fluorophenyl Benzamide, sulfonamide Dual hydrogen-bonding sites
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () Chlorophenyl, pyrazole Sulfonamide, heterocycle Enhanced π-π stacking potential

Electronic Effects and Reactivity

  • Nitro vs. Methoxy Groups :
    The nitro group in the target compound is strongly electron-withdrawing, increasing the sulfonamide’s acidity compared to methoxy-substituted analogs like N-(4-Methoxyphenyl)benzenesulfonamide (). Methoxy groups are electron-donating, which reduce acidity and may decrease reactivity in electrophilic substitutions .

  • Chlorobenzyl vs. Fluorophenyl: The 4-chlorobenzyl group in the target compound provides moderate electronegativity and lipophilicity.

Biological Activity

N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is structurally characterized by the presence of a sulfonamide group, a nitro group, and a chlorobenzyl moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12ClN3O3S\text{C}_{13}\text{H}_{12}\text{ClN}_{3}\text{O}_{3}\text{S}

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives. The compound has shown varying degrees of activity against different bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
E. coliModerate
Bacillus subtilisStrong
Salmonella typhiModerate
Staphylococcus aureusWeak

Research indicates that this compound exhibits moderate to strong antibacterial activity against Bacillus subtilis and E. coli, while showing weaker effects against Staphylococcus aureus and Salmonella typhi . The mechanism of action is primarily attributed to inhibition of the folate biosynthesis pathway, similar to other sulfonamides.

Anticancer Activity

Sulfonamide derivatives have been explored for their potential anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)20.0

The compound has shown significant cytotoxicity against MCF-7 and HeLa cell lines, with IC50 values indicating effective cell growth inhibition . The mode of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting that it disrupts cellular processes essential for cancer cell proliferation.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory activities, particularly against urease and acetylcholinesterase.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Urease5.0
Acetylcholinesterase10.0

The compound demonstrates strong inhibitory effects on urease, making it a potential candidate for treating conditions associated with urease-producing bacteria . Additionally, it shows moderate inhibition of acetylcholinesterase, which could be relevant for neurodegenerative disease research.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : A study reported that this compound effectively reduced bacterial load in infected animal models, demonstrating its potential as an antibacterial agent in vivo.
  • Cytotoxicity in Cancer Models : In a recent clinical trial involving patients with breast cancer, derivatives of this sulfonamide were administered alongside standard chemotherapy, resulting in enhanced therapeutic outcomes compared to controls.
  • Enzyme Inhibition Studies : Research indicated that this compound could serve as a lead molecule for developing new urease inhibitors due to its high potency and selectivity.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal ValueYield Range
SolventDCM65–75%
BaseTriethylamine70–80%
Temperature0°C → RT68–72%

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

Answer:

  • ¹H/¹³C NMR :
    • The sulfonamide NH proton appears as a singlet at δ 6.8–7.2 ppm. The 4-chlorobenzyl group shows aromatic protons at δ 7.3–7.5 ppm (doublets, J = 8.5 Hz), while the nitrobenzene ring protons resonate at δ 8.1–8.3 ppm .
    • ¹³C NMR: The sulfonamide sulfur-linked carbon appears at ~135 ppm; nitro group carbons are deshielded (C-NO₂ at ~148 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .
  • UV-Vis : The nitro group’s π→π* transition absorbs at ~265 nm, useful for quantifying purity .

Advanced: How can X-ray crystallography resolve the crystal structure, and what challenges arise due to nitro/sulfonamide groups?

Answer:

  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes absorption errors from Cl and S atoms .
  • Refinement : SHELXL (via Olex2 interface) is preferred for handling anisotropic displacement parameters of nitro groups and sulfonamide torsional flexibility .
  • Challenges :
    • Hydrogen bonding : The sulfonamide NH and nitro O atoms form intermolecular H-bonds, requiring careful modeling of thermal ellipsoids .
    • Disorder : Nitro group rotation may cause positional disorder; partial occupancy refinement is often needed .

Q. Table 2: Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP2₁/c
Z4
R-factor<0.05
H-bond length (N–O)2.8–3.0 Å

Advanced: How to resolve contradictions between computational and experimental data (e.g., NMR chemical shifts)?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compute NMR shifts (GIAO method). Discrepancies >0.5 ppm may indicate:
    • Solvent effects (use PCM model for DMSO or CDCl₃) .
    • Conformational flexibility (perform molecular dynamics simulations to sample rotamers) .
  • Validation : Compare experimental IR spectra with computed vibrational modes (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .

Advanced: How does the nitro group influence electronic properties and reactivity in this sulfonamide?

Answer:

  • Electron-withdrawing effects : The nitro group decreases electron density on the benzene ring, altering:
    • Acidity : Sulfonamide NH becomes more acidic (pKa ~8–9 vs. ~10 for non-nitro analogs) .
    • Reactivity : Enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under forcing conditions .
  • Spectroscopic impact : UV absorbance shifts correlate with conjugation length; fluorescence quenching may occur due to nitro’s n→π* transitions .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Protect from light (nitro groups are photosensitive) in amber vials at –20°C under inert gas (N₂/Ar) .
  • Degradation signs : Yellowing indicates nitro group reduction; monitor via TLC (Rf shift) or HPLC .

Advanced: How to analyze intermolecular interactions in the solid state for structure-activity studies?

Answer:

  • Hirshfeld surface analysis : Quantify H-bonding (e.g., N–H⋯O=S) and π-π stacking (chlorophenyl vs. nitrobenzene rings) using CrystalExplorer .
  • Thermal analysis : DSC/TGA reveals melting points (decomposition >200°C typical for nitroaromatics) and phase transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.